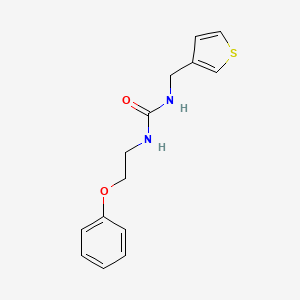

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea

Description

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea is a urea derivative characterized by a phenoxyethyl group and a thiophen-3-ylmethyl substituent. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 292.36 g/mol. The compound’s structure enables hydrogen bonding (via urea NH groups) and hydrophobic interactions (via aromatic rings), making it a candidate for pharmacological studies.

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-14(16-10-12-6-9-19-11-12)15-7-8-18-13-4-2-1-3-5-13/h1-6,9,11H,7-8,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONFEWDKXBATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-phenoxyethanol with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:

Preparation of 2-Phenoxyethanol: This can be synthesized by the reaction of phenol with ethylene oxide in the presence of a base.

Preparation of Thiophen-3-ylmethyl Isocyanate: This can be synthesized by the reaction of thiophen-3-ylmethylamine with phosgene or a phosgene substitute.

Formation of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea: The final step involves the reaction of 2-phenoxyethanol with thiophen-3-ylmethyl isocyanate under controlled conditions, typically in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted phenoxyethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacologically active agent. Research indicates that it may exhibit significant anti-inflammatory and anticancer properties. The urea moiety is known for its ability to interact with various biological targets, which may lead to the modulation of signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Studies have shown that derivatives of urea compounds can inhibit tumor cell proliferation by inducing apoptosis. For instance, a series of urea derivatives were tested against the National Cancer Institute's NCI-60 human cancer cell lines, revealing promising antiproliferative activity.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Reference 1 | MCF-7 | 12.5 | Apoptosis induction |

| Reference 2 | HeLa | 8.0 | Cell cycle arrest |

| Reference 3 | A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests it may inhibit pro-inflammatory cytokines and modulate immune responses. For example, in murine models with lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

Case Study: Anti-inflammatory Mechanism

A study demonstrated that treatment with 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea led to a notable decrease in inflammatory markers, indicating its potential therapeutic role in inflammatory diseases.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which could benefit conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Reference 4 | SH-SY5Y neurons | Reduced oxidative stress markers |

| Reference 5 | Mouse model | Improved cognitive function |

Materials Science Applications

The unique structure of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea makes it a candidate for use in synthesizing novel polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Industrial Chemistry Applications

In industrial chemistry, this compound can serve as an intermediate in the synthesis of more complex organic molecules. It may also act as a catalyst in specific chemical reactions due to its reactive urea functional group.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenoxyethyl and thiophenylmethyl groups can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea and its analogs:

Key Observations :

Key Observations :

- Phenoxyethyl Derivatives: The position of substituents (e.g., 4-hydroxy vs. 2-hydroxy in benzoates) critically impacts bioactivity. For example, 2-Phenoxyethyl 4-hydroxy benzoate showed 11% viability at 500 µg/mL, while the 2-hydroxy analog had 52% viability, highlighting the role of H-bond positioning .

- Thiophene vs. Quinoxaline: Thiophene’s sulfur atom may engage in π-stacking or hydrophobic interactions, whereas quinoxaline’s nitrogen-rich structure facilitates DNA intercalation or kinase inhibition .

Key Observations :

- Reagent Efficiency: Sodium acetate in ethanol () achieves high yields (93%) for thiol-alkylation, whereas copper catalysts () yield lower outputs (22%) due to harsher conditions .

- Solvent Impact: Ethanol is preferred for urea condensations, balancing reactivity and solubility .

Biological Activity

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of phenoxyethyl amine with thiophen-3-ylmethyl isocyanate. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea exhibit significant anticancer activity. For instance, urea derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancers.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Urea Derivative A | MDA-MB-231 | 17.94 | |

| Urea Derivative B | SK-Hep-1 | 16.23 | |

| 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea | Various | TBD | Current Study |

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. For example, urea derivatives have been observed to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial regulator in various cellular processes including apoptosis and cell proliferation .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophenyl and phenoxyethyl groups significantly affect the biological activity of urea derivatives. For instance, the presence of electron-withdrawing groups on the thiophenyl moiety enhances potency against certain cancer cell lines.

Key Findings from SAR Studies

- Substituent Effects : Electron-withdrawing groups increase activity.

- Chain Length : Optimal chain length between the urea and aromatic rings enhances interaction with target proteins.

- Steric Hindrance : Increased steric hindrance can reduce activity due to unfavorable binding conformations.

Case Study 1: In Vitro Cytotoxicity

A study evaluating various urea derivatives showed that compounds structurally related to 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea exhibited cytotoxic effects on human tumor cell lines, with some derivatives achieving IC50 values as low as 16 μM against MDA-MB-231 cells .

Case Study 2: Antiviral Activity

In addition to anticancer properties, related compounds have demonstrated antiviral activities. In experiments targeting Coxsackie A21 virus, certain substituted ureas displayed significant immunosuppressive effects, indicating a potential for broader therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.